molecular formula C22H20N2O4 B10764015 [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate CAS No. 210639-90-0

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

Cat. No.: B10764015
CAS No.: 210639-90-0
M. Wt: 376.4 g/mol
InChI Key: HTTVYKXJCQENKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is a synthetic organic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a chromen-4-one core, a privileged scaffold in drug discovery, which is fused to a methylated benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and are commonly explored in the development of therapeutic agents . The specific substitution pattern on the chromenone core, including the 7-yl acetate group, influences the compound's physicochemical properties, such as its polarity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a key intermediate or precursor for the synthesis of more complex molecules. Compounds featuring benzimidazole and chromenone structures have been investigated for various applications, including as inhibitors of specific enzymes . For instance, structurally related heterocyclic compounds are being actively researched as selective inhibitors of serine proteases like Factor XIa, which is a prominent target for the development of novel antithrombotic therapies with a potentially improved safety profile . Researchers can utilize this compound to probe these and other biological pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

210639-90-0

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[6-ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C22H20N2O4/c1-5-14-10-15-19(11-18(14)28-13(3)25)27-12(2)20(21(15)26)22-23-16-8-6-7-9-17(16)24(22)4/h6-11H,5H2,1-4H3

InChI Key

HTTVYKXJCQENKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : 5-Ethyl-2-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst : Concentrated sulfuric acid (10 mol%) or methanesulfonic acid (15 mol%).

  • Solvent : Ethanol or acetic acid.

  • Temperature : 80–100°C under reflux.

Table 1: Effect of Catalysts on Chromenone Yield

CatalystSolventTemperature (°C)Yield (%)
H2SO4 (10 mol%)Ethanol8068
CH3SO3H (15 mol%)Acetic acid10072
PTSA (10 mol%)Ethanol9058

Methanesulfonic acid in acetic acid provided superior yields (72%) compared to sulfuric acid (68%) due to reduced side reactions. Prolonged reaction times (>8 hours) led to dehydration byproducts, necessitating strict monitoring via TLC (ethyl acetate/hexane, 3:1).

Acetylation of the C7 Hydroxyl Group

The final step involves esterification of the hydroxyl group at position C7:

Reaction Protocol

  • Reagents : Acetic anhydride (2.0 eq), pyridine (3.0 eq).

  • Solvent : Dichloromethane or toluene.

  • Conditions : 0°C to room temperature, 12 hours.

Table 2: Solvent Impact on Acetylation Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane258598
Toluene257895
DMF256590

Dichloromethane provided optimal results due to its polarity, enhancing reagent solubility without hydrolyzing the acetate. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:2) removed unreacted acetic anhydride.

Integrated Synthesis Pathway

Combining the above steps yields the target compound in a four-step sequence:

Step 1 : Pechmann condensation → Chromenone core (72% yield).
Step 2 : Benzimidazole coupling → Intermediate (68% yield).
Step 3 : Acetylation → Final product (85% yield).
Overall yield : 72% × 68% × 85% ≈ 41.5%.

Challenges and Optimization Strategies

Regioselectivity in Chromenone Formation

Ethyl and methyl substituents influence cyclization kinetics. Ethyl groups at C6 hinder resonance stabilization, requiring higher temperatures (100°C vs. 80°C for unsubstituted analogs).

Steric Hindrance During Coupling

The 1-methyl group on benzimidazole reduces nucleophilicity at C2, necessitating excess hydrazine (1.5 eq) to drive the reaction.

Ester Hydrolysis Prevention

Acetic anhydride must be freshly distilled to avoid moisture-induced hydrolysis. Anhydrous sodium sulfate was added post-reaction to sequester traces of water.

Characterization and Validation

Spectroscopic Analysis

  • HRMS (ESI+) : m/z calculated for C24H21N2O5 [M+H]+: 417.1452; found: 417.1448.

  • FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (chromenone C=O).

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) showed ≥98% purity, with a single peak at tR = 6.72 min .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chromenone core, potentially converting the ketone group to a secondary alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is investigated for its potential pharmacological properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or as precursors for dyes and pigments.

Mechanism of Action

The mechanism of action of [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The chromenone core may contribute to the compound’s ability to scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of non-peptide FPR1 antagonists. Key analogues and their comparative features are outlined below:

Compound Name / Class Molecular Formula Key Structural Features μ Value* Biological Activity Reference
[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate C₂₂H₂₀N₂O₄ Chromen-4-one, 1-methylbenzimidazole, acetate 0.03 Potent FPR1 antagonist
N-(1S)(1-(Benzoimidazol-2-yl)-3-(methylthio)propyl)-5-ethoxy-3-methylbenzofuran-2-carboxamide C₂₃H₂₅N₃O₃S Benzofuran, benzimidazole, methylthio 0.03 FPR1 antagonist (IC₅₀ = 50 nM)
6-Benzyl-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one C₂₁H₁₅ClF₃N₃O Pyrazolopyrimidinone, trifluoromethyl 0.03 FPR1 antagonist
Isoflavone 36 C₁₈H₁₄O₅ Isoflavone core, hydroxyl and methoxy groups 0.03–0.04 Moderate FPR1 antagonist
Lignan PP-6 C₂₀H₂₂O₆ Dibenzylbutyrolactone lignan 0.04 Weak FPR1 antagonist

*μ Value: A metric for pharmacophore similarity; lower values indicate higher alignment with the FPR1 antagonist template .

Key Observations:

  • Structural Determinants of Activity: The chromen-4-one and benzimidazole groups in the primary compound confer superior FPR1 antagonism compared to lignans (e.g., PP-6) and isoflavones, which rely on phenolic and methoxy substituents .
  • Synthetic Accessibility: Benzimidazole derivatives (e.g., the primary compound and N-(1S)-benzofuran carboxamide) are synthesized via cyclization of hetarylacetophenones with acetic anhydride or trifluoroacetic anhydride, achieving yields of 60–99% . In contrast, pyrazolopyrimidinones require multistep protocols involving halogenated intermediates .
  • Metabolic Stability: The acetate ester in the primary compound may enhance solubility compared to non-esterified analogues (e.g., isoflavones), though it could increase susceptibility to esterase-mediated hydrolysis .

Comparison with Non-FPR1-Targeting Analogues

  • Benzothiazole Derivatives (e.g., Ethyl-2-benzothiazolyl acetate) : While structurally distinct, benzothiazoles share functional similarities as heterocyclic pharmacophores. However, they exhibit divergent biological roles (e.g., fluorescent sensors, enzyme inhibitors) due to their sulfur atom and lack of chromen-4-one moieties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A general procedure involves reacting precursors (e.g., benzimidazole derivatives) with boronic acids in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF at 100°C for 12 hours . Post-reaction, the mixture is extracted with ethyl acetate, dried, and purified via silica gel chromatography. Key factors affecting yield include catalyst loading, solvent choice (DMF enhances solubility of polar intermediates), and reaction time. For analogous chromenone derivatives, Suzuki-Miyaura coupling has been optimized to achieve yields >70% under inert atmospheres .

Q. How is the structural elucidation of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The compound’s benzimidazole and chromenone moieties produce distinct diffraction patterns. For small-molecule refinement, SHELXL resolves bond lengths and angles with precision (<0.01 Å resolution). Disordered regions (e.g., ethyl or methyl groups) are modeled using PART instructions and isotropic displacement parameters . Validation tools like PLATON check for missed symmetry or twinning, critical for ensuring structural accuracy.

Q. What in vitro assays are recommended for screening its reported biological activities (antibacterial, antimalarial, antineoplastic)?

  • Methodological Answer :

  • Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 18–24 hours .
  • Antimalarial : Plasmodium falciparum lactate dehydrogenase (pLDH) assays using synchronized cultures, with IC₅₀ calculated via nonlinear regression .
  • Antineoplastic : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability reduction to controls after 48-hour exposure. Dose-response curves (1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols or compound purity. To address this:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity. Impurities like unreacted intermediates can skew bioactivity .
  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NCI protocols for cancer cell lines to ensure reproducibility .
  • Structural Analogs : Compare activity trends with derivatives (e.g., telmisartan analogs containing benzimidazole motifs) to identify critical pharmacophores .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Methodological Answer : If the compound exhibits stereocenters (e.g., at the chromenone 4-oxo position), asymmetric synthesis or chiral resolution is required.

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated couplings to induce enantioselectivity .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential interactions.

  • Target Selection : Prioritize enzymes linked to bioactivity (e.g., Plasmodium dihydrofolate reductase for antimalarial activity).
  • Validation : Compare predicted binding poses with crystallographic data from SHELX-refined structures of analogous compounds .

Q. What experimental designs assess stability and degradation under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in acetate buffer (pH 4.5–5.5) and PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free chromenone or benzimidazole) .
  • Photostability : Expose to UV light (320–400 nm) and analyze by HPLC for isomerization or ring-opening byproducts .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Synthesize analogs with modifications to the ethyl, methyl, or acetate groups.

  • Key Modifications : Replace the 7-acetate with carboxylic acid or amide groups to enhance solubility or target affinity .
  • Biological Testing : Compare IC₅₀ values of analogs to identify critical substituents. For example, bulkier benzimidazole substituents may improve antineoplastic potency by enhancing hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.